molecular formula C15H19N3O2S B1237040 N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide

N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide

Cat. No. B1237040
M. Wt: 305.4 g/mol
InChI Key: UFIOGZZRIUTCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide is a member of quinolines.

Scientific Research Applications

Receptor Ligand and Antagonist Research

N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide derivatives have been explored for their potential as receptor ligands and antagonists. For instance, certain quinolinesulfonamides show significant affinity and selectivity for serotonin receptors, particularly the 5-HT7 receptor. These compounds demonstrate potential for treating conditions like depression (Zajdel et al., 2011).

Antibacterial Applications

Compounds within this chemical group have been synthesized with notable antibacterial properties. Research dating back to 1984 highlights the synthesis of related compounds showing broad-spectrum antibacterial activity, even more potent than other similar agents (Corelli et al., 1984).

Crystal Structure Analysis

The crystal structure of quinolone antibiotics related to N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide has been studied, providing insights into their chemical behavior and potential pharmaceutical applications (Hernández-Quiroz et al., 1999).

Antimicrobial Agent Synthesis

New compounds combining quinoline and sulfonamide moieties have been synthesized for use as antimicrobial agents. These studies have shown promising results against Gram-positive bacteria, indicating potential applications in the treatment of bacterial infections (Biointerface Research in Applied Chemistry, 2019).

Asthma Treatment Research

Derivatives of pyrrolo[3,2,1-ij]quinoline, which are structurally related to N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide, have been evaluated for their properties in treating asthma. These compounds show potential in inhibiting histamine, platelet activating factor, and leukotrienes, which are key in asthma management (Paris et al., 1995).

Transfer Hydrogenation Studies

Research involving derivatives of N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide in transfer hydrogenation reactions has been conducted. This has implications in organic chemistry and material science (Ruff et al., 2016).

Cycloauration Reactions

Studies on cycloauration reactions involving pyridyl sulfonamides, including 8-(p-tosylamino)quinoline, have been reported. These reactions yield metallacyclic complexes with potential applications in material science and catalysis (Kilpin et al., 2008).

Antiviral Research

N-alkanoyl derivatives of 8-quinolinesulfonamide have been synthesized and evaluated for their antiviral effects. Certain derivatives, like the decanoyl derivative, showed significant in vitro and in vivo effectiveness against viruses like Japanese B encephalitis virus (Kawahata et al., 1960).

Monoaminooxidase Inhibition

Potential inhibitors of monoaminooxidase have been synthesized in the form of N-2 propynyl-ω-aminoalkyl-substituted 8-quinolinesulfonamides. These compounds are of interest in the treatment of neuropsychiatric disorders (Gracheva et al., 1978).

Bacterial DNA Gyrase Inhibitors

Studies have explored the relationship between the structure of quinoline derivatives and their effectiveness as inhibitors of bacterial DNA gyrase. Such research aids in developing new antibacterial agents (Domagala et al., 1988).

properties

Product Name

N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2-pyrrolidin-1-ylethyl)quinoline-8-sulfonamide

InChI

InChI=1S/C15H19N3O2S/c19-21(20,17-9-12-18-10-1-2-11-18)14-7-3-5-13-6-4-8-16-15(13)14/h3-8,17H,1-2,9-12H2

InChI Key

UFIOGZZRIUTCJD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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